![molecular formula C20H22N2S B1675118 Levomequitazine CAS No. 88598-74-7](/img/structure/B1675118.png)
Levomequitazine
Übersicht
Beschreibung
Levomequitazine is a compound with the molecular formula C20H22N2S . It is also known by various synonyms such as (-)-mequitazine, (S)-mequitazine, and l-mequitazine . It was initially developed by Pierre Fabre SA .
Molecular Structure Analysis
The IUPAC name for Levomequitazine is 10-[[ (3 S )-1-azabicyclo [2.2.2]octan-3-yl]methyl]phenothiazine . The compound has a molecular weight of 322.5 g/mol . The InChIKey for Levomequitazine is HOKDBMAJZXIPGC-INIZCTEOSA-N .
Physical And Chemical Properties Analysis
Levomequitazine has a molecular weight of 322.5 g/mol . It has a computed XLogP3-AA value of 4.6 . The compound has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The topological polar surface area of Levomequitazine is 31.8 Ų .
Wissenschaftliche Forschungsanwendungen
- Clinical Trials : Several clinical trials have explored its effectiveness in treating both seasonal and perennial allergic rhinitis .
- Safety Profile : Levomequitazine has been studied in combination with alcohol, assessing its impact on driving performance. The results suggest mild sedation, especially with the L-enantiomer .
Wirkmechanismus
Target of Action
Levomequitazine, also known as L-mequitazine, is a small molecule drug . Its primary target is the Histamine H1 receptor . The H1 receptor is a protein that binds histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions, causing contraction of smooth muscle and dilation of capillaries .
Mode of Action
Levomequitazine acts as an antagonist at the H1 receptor . It binds to the H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This binding blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
The primary biochemical pathway affected by Levomequitazine is the histamine signaling pathway. Histamine, acting on H1-receptors, produces various symptoms such as pruritis, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction . By blocking the H1 receptors, Levomequitazine prevents these effects, providing relief from symptoms of allergies and other conditions where histamine activity is heightened .
Pharmacokinetics
As a small molecule drug, it is expected to have good bioavailability and to be metabolized primarily in the liver
Result of Action
The molecular and cellular effects of Levomequitazine’s action primarily involve the blocking of histamine activity. By binding to H1 receptors, Levomequitazine prevents histamine from exerting its effects, leading to a reduction in allergy symptoms such as sneezing, watery and itchy eyes, and runny nose .
Action Environment
Environmental factors can influence the action, efficacy, and stability of drugs. Factors such as diet, lifestyle, co-administration of other drugs, and individual genetic variations can impact how a drug like Levomequitazine is metabolized and how effectively it works . .
Safety and Hazards
Eigenschaften
IUPAC Name |
10-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methyl]phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKDBMAJZXIPGC-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048771 | |
Record name | Levomequitazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88598-74-7 | |
Record name | Levomequitazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088598747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levomequitazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOMEQUITAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G2MWA892Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.